
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, a quinoline ring, and a phenyl ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Quinoline is a nitrogen-containing bicyclic compound that’s found in many biologically active compounds . The phenyl ring is a common structure in organic chemistry, often contributing to the pharmacological activity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, quinoline, and phenyl rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present and the conditions under which the reactions are carried out. Pyrrolidine rings can undergo various reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in water, while the quinoline and phenyl rings could contribute to its aromaticity .Scientific Research Applications
Spectroscopic Properties and Theoretical Study
A study on the electronic absorption, excitation, and fluorescence properties of related compounds, including an investigation into their spectroscopic behaviors in different solvents, revealed the influence of structure and environmental factors on these properties. Quantum chemistry calculations were employed to understand their molecular structures and interactions, highlighting the role of intramolecular hydrogen bonding and substitution effects on molecular orbitals (Al-Ansari, 2016).
Synthetic Methodology
Research on the functionalization of the quinoline molecule has led to innovative synthetic approaches. For instance, the simultaneous double C2/C3 functionalization of quinoline, resulting in derivatives with potential application in various fields, demonstrates the versatility of quinoline as a core structure for further chemical exploration (Belyaeva et al., 2018).
Neuropharmacology
A compound related to the query, JNJ16259685, was identified as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This research underscores the potential of quinoline derivatives in developing targeted therapies for neurological conditions (Lavreysen et al., 2004).
Antimicrobial Activity
Some derivatives have shown promising results in antimicrobial activity studies. For example, synthesized compounds were screened against various pathogens, demonstrating good activity that could lead to the development of new antimicrobial agents (Kumar et al., 2012).
Anticancer Properties
The exploration of quinoline derivatives as anticancer agents has yielded promising leads. Certain synthesized compounds exhibited potent antiproliferative activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Huang et al., 2013).
Electrochemical Synthesis
Innovative electrochemical synthesis methods have been developed for the creation of novel derivatives, showcasing the versatility of electrochemical approaches in crafting complex molecules with potential applications in various fields (Largeron & Fleury, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-quinolin-2-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-5-15(6-9-16)20(27)26-12-11-17(13-26)28-19-10-7-14-3-1-2-4-18(14)25-19/h1-10,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPIKJHHVJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

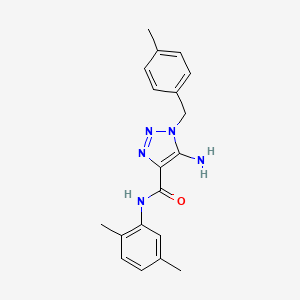
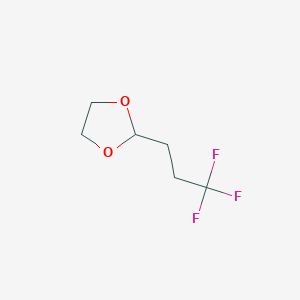
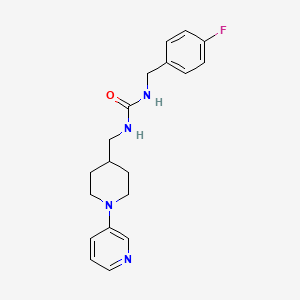
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)
![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)
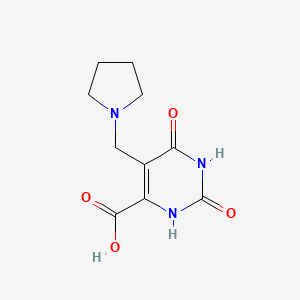

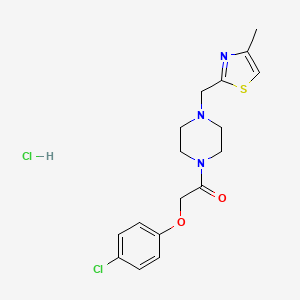
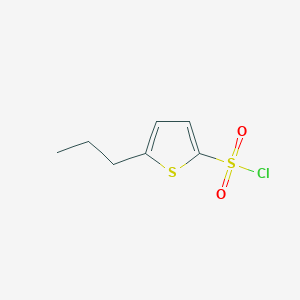
amine](/img/structure/B2973860.png)
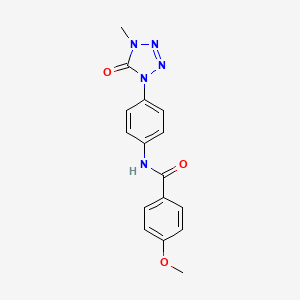
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)